molecular formula C19H19N3 B3047474 4-Phenyl-2-(piperidin-1-yl)quinazoline CAS No. 14005-51-7

4-Phenyl-2-(piperidin-1-yl)quinazoline

Cat. No.: B3047474
CAS No.: 14005-51-7
M. Wt: 289.4 g/mol
InChI Key: OLRQEYHHPDXGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-2-(piperidin-1-yl)quinazoline (CAS Number: 14005-51-7) is an organic compound with the molecular formula C 19 H 19 N 3 and a molecular weight of 289.37 g/mol . This chemical belongs to the quinazoline class of heterocyclic compounds, a scaffold renowned in medicinal chemistry for its diverse biological activities and presence in several approved drugs . Quinazoline derivatives are privileged structures in drug discovery due to their ability to interact with a wide array of biological targets. The specific substitution pattern of this compound, featuring a phenyl group at the 4-position and a piperidino group at the 2-position, constitutes a core structure of significant research interest. Recent studies highlight that novel hybrids combining quinazoline with nitrogen-containing heterocycles, such as piperidine and piperazine, demonstrate potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli . Furthermore, such quinazoline derivatives are being investigated as potential DNA gyrase inhibitors , a key bacterial enzyme, making them valuable tools in the fight against antimicrobial resistance . Beyond infectious disease research, quinazoline-4-amino piperidine derivatives are also explored for their cytotoxic properties and potential as DPP-4 inhibitors in cancer research . The broader quinazoline pharmacophore is found in clinically approved oncology drugs like Gefitinib and Erlotinib, underscoring the therapeutic potential of this chemical class . Disclaimer: This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable local and institutional safety guidelines.

Properties

IUPAC Name

4-phenyl-2-piperidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-16-11-5-6-12-17(16)20-19(21-18)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRQEYHHPDXGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358069
Record name 4-phenyl-2-(piperidin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14005-51-7
Record name 4-Phenyl-2-(1-piperidinyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14005-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-phenyl-2-(piperidin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Phenyl 2 Piperidin 1 Yl Quinazoline and Its Analogues

General Synthetic Strategies for the Quinazoline (B50416) Core

The quinazoline framework, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, is a privileged scaffold in drug discovery. acs.org Consequently, numerous synthetic methods have been established for its construction.

Classical Quinazoline Synthesis Methods (e.g., Gabriel, Riedel, Schofield approaches)

Classical methods for quinazoline synthesis have been foundational in heterocyclic chemistry. The Gabriel synthesis (1903) involves the oxidation of 3,4-dihydroquinazoline. A more direct and widely used approach is the Riedel synthesis (1905), which typically involves the reaction of o-nitrobenzaldehyde with an amide in the presence of a reducing agent like zinc in acetic acid to afford the quinazoline product.

The Schofield method provides a route to 2,4-disubstituted quinazolines. For instance, the reaction of a substituted o-amino acetophenone (B1666503) with ammonia (B1221849) in ethanol (B145695) can yield 2,4-dimethylquinazolines. A variation of this approach involves the reaction of o-aminobenzophenone with urea (B33335) to produce 2-hydroxy-4-phenylquinazolines. This intermediate can then be chlorinated with phosphorus oxychloride (POCl₃) and subsequently reduced to afford 4-phenylquinazoline. acs.org

Classical Method Starting Materials Key Reagents Product Type
Gabriel Synthesis3,4-DihydroquinazolineOxidizing AgentQuinazoline
Riedel Synthesiso-Nitrobenzaldehyde, AmideReducing Agent (e.g., Zn/AcOH)Substituted Quinazolines
Schofield Approacho-Amino acetophenone/benzophenoneAmmonia, Urea, POCl₃2,4-Disubstituted Quinazolines

This table summarizes the key features of classical quinazoline synthesis methods.

Transition Metal-Catalyzed Approaches for Quinazoline Derivatives

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of quinazoline derivatives, often offering milder reaction conditions and broader substrate scope compared to classical methods. acs.org Various metals, including copper, palladium, iron, and manganese, have been employed.

Copper-catalyzed reactions are particularly prevalent. For example, a one-pot, multi-component approach for the synthesis of quinazolines from (2-aminophenyl)methanols, aldehydes, and a nitrogen source has been demonstrated using a copper(I) chloride catalyst. acs.org Another copper-catalyzed method involves the tandem reaction of (2-bromophenyl)methylamines with amidines. Iron-catalyzed reactions, such as the aerobic oxidative cyclization of 2-aminobenzylamines with amines, provide an environmentally benign route to quinazolines. acs.org Manganese-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides also affords 2-substituted quinazolines. acs.org

Metal Catalyst Starting Materials Reaction Type Key Advantages
Copper (Cu)(2-Aminophenyl)methanols, AldehydesMulti-component, TandemHigh efficiency, Good yields
Iron (Fe)2-Aminobenzylamines, AminesAerobic OxidationEnvironmentally friendly
Manganese (Mn)2-Aminobenzyl alcohol, AmidesDehydrogenative CouplingAtom economy
Palladium (Pd)2-Aminobenzonitriles, Aldehydes, Arylboronic acidsThree-component, TandemDiverse products

This table provides an overview of representative transition metal-catalyzed syntheses of quinazoline derivatives.

Multi-Component and Multi-Step Synthesis Pathways

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. MCRs are advantageous for building molecular complexity in a time- and resource-efficient manner. Several MCRs have been developed for the synthesis of quinazolines. For instance, a one-pot, three-component reaction of 2-aminobenzophenones, aldehydes, and a nitrogen source like ammonium (B1175870) acetate (B1210297) or urea can directly lead to 2,4-disubstituted quinazolines. asianpubs.orgopenmedicinalchemistryjournal.com Microwave-assisted MCRs have also been shown to accelerate the synthesis of quinazoline derivatives. asianpubs.orgopenmedicinalchemistryjournal.com

Multi-step synthesis pathways often involve the initial construction of a simpler quinazoline derivative, which is then further functionalized. A common strategy is the synthesis of a quinazolinone intermediate, followed by chlorination to produce a reactive chloroquinazoline, which can then undergo nucleophilic substitution to introduce various substituents. nih.gov

Specific Synthetic Routes for 4-Phenyl-2-(piperidin-1-yl)quinazoline and Structurally Related Compounds

The synthesis of this compound typically proceeds through a multi-step sequence that involves the formation of a key intermediate, which is then elaborated to the final product.

Incorporation of Piperidine (B6355638) Moieties into Quinazoline Scaffolds

The piperidine moiety is commonly introduced into the quinazoline scaffold via a nucleophilic aromatic substitution (SNAr) reaction. This usually involves a quinazoline ring that has been activated with a good leaving group, most commonly a chlorine atom, at the position where the piperidine is to be attached. nih.gov

In the context of synthesizing 2-(piperidin-1-yl)quinazolines, a 2-chloroquinazoline (B1345744) derivative serves as the key electrophile. The reaction with piperidine, a secondary amine, proceeds as a nucleophile to displace the chloride ion, forming the C-N bond and yielding the desired 2-(piperidin-1-yl)quinazoline. The reaction conditions for such substitutions are generally mild, often carried out in a suitable solvent in the presence of a base to neutralize the HCl generated during the reaction. nih.gov

Precursor Reagent Reaction Type Product
2-Chloro-4-phenylquinazoline (B1364208)PiperidineNucleophilic Aromatic SubstitutionThis compound
2,4-Dichloroquinazoline (B46505)Piperidine (controlled conditions)Regioselective Nucleophilic Aromatic Substitution2-Chloro-4-(piperidin-1-yl)quinazoline or 4-Chloro-2-(piperidin-1-yl)quinazoline

This table illustrates the incorporation of piperidine into the quinazoline scaffold via nucleophilic substitution.

Functionalization at the 2- and 4-Positions of the Quinazoline Nucleus

Functionalization at the 2- and 4-positions of the quinazoline nucleus is crucial for the synthesis of the target compound. A common and effective strategy involves starting with a precursor that allows for the sequential introduction of the phenyl and piperidinyl groups.

A plausible synthetic route commences with 2-aminobenzophenone (B122507). acs.orgnih.gov This starting material already contains the precursor for the 4-phenyl group. Cyclization of 2-aminobenzophenone with a suitable one-carbon synthon, such as formamide (B127407) or an orthoester, can lead to the formation of a 4-phenylquinazolinone intermediate. Alternatively, reaction with urea can yield 2-hydroxy-4-phenylquinazoline. acs.org

This quinazolinone or hydroxyquinazoline is then activated by chlorination, typically using phosphorus oxychloride (POCl₃), to generate a 2-chloro-4-phenylquinazoline intermediate. This step is critical as it introduces a good leaving group at the 2-position, priming it for nucleophilic substitution.

The final step involves the reaction of 2-chloro-4-phenylquinazoline with piperidine. The nucleophilic piperidine displaces the chloride at the 2-position to furnish the final product, this compound. The regioselectivity of nucleophilic substitution on 2,4-dichloroquinazolines is well-documented, with the 4-position generally being more reactive towards nucleophilic attack. mdpi.com This allows for the selective introduction of substituents if a 2,4-dichloroquinazoline is used as the starting point.

A general synthetic scheme is presented below:

Step 1: Quinazoline Core Formation 2-Aminobenzophenone is reacted with a suitable reagent (e.g., urea) to form 2-hydroxy-4-phenylquinazoline.

Step 2: Activation via Chlorination The 2-hydroxy-4-phenylquinazoline is treated with a chlorinating agent like POCl₃ to yield 2-chloro-4-phenylquinazoline.

Step 3: Nucleophilic Substitution with Piperidine 2-Chloro-4-phenylquinazoline is reacted with piperidine to afford this compound.

Step Starting Material Key Reagents Intermediate/Product
12-AminobenzophenoneUrea or other C1 synthons2-Hydroxy-4-phenylquinazoline
22-Hydroxy-4-phenylquinazolinePOCl₃2-Chloro-4-phenylquinazoline
32-Chloro-4-phenylquinazolinePiperidineThis compound

This table outlines a specific synthetic pathway for this compound.

Synthesis of Quinazolinone Precursors and their Transformations

A common and effective strategy for the synthesis of 4-substituted-2-aminoquinazolines involves the preparation of a 4(3H)-quinazolinone intermediate. This precursor serves as a versatile platform for subsequent chemical modifications.

The initial step often involves the condensation of an anthranilic acid derivative with a suitable cyclizing agent to form the quinazolinone ring system. For the synthesis of the target compound, a 2-amino or 2-mercapto-4-oxoquinazoline can be a key intermediate. This quinazolinone is then activated at the 4-position, typically by chlorination, to facilitate nucleophilic substitution.

The transformation of the quinazolinone precursor into the final product is a critical step. The hydroxyl group at the 4-position of the quinazolinone tautomer is converted to a good leaving group, most commonly a chlorine atom. This is achieved by treating the quinazolinone with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloroquinazoline (B184009) derivative is a highly reactive intermediate.

Characterization Techniques in Quinazoline Synthesis Research

The confirmation of the successful synthesis and purity of this compound relies on a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure and elemental composition of the compound.

Spectroscopic Methods for Structural Elucidation (e.g., FTIR, NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous identification of synthesized compounds. Each method provides unique insights into the molecular architecture of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic (piperidine) protons, C=N and C=C stretching vibrations of the quinazoline and phenyl rings, and C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. One would expect to see distinct signals for the protons of the phenyl group, the quinazoline ring, and the piperidine ring. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of these signals would be indicative of the electronic environment of the carbon atoms, allowing for the assignment of carbons in the phenyl, quinazoline, and piperidine rings.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can further support the proposed structure by showing the loss of specific fragments, such as the piperidine or phenyl groups.

Interactive Data Table: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
FTIR Characteristic peaks for aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2950-2850 cm⁻¹), C=N and C=C stretching in the aromatic region (~1600-1450 cm⁻¹), and C-N stretching (~1350-1000 cm⁻¹).
¹H NMR Aromatic protons of the quinazoline and phenyl rings would appear in the downfield region (typically ~7.0-8.5 ppm). Protons of the piperidine ring would appear in the more upfield region, with distinct signals for the protons at different positions of the ring.
¹³C NMR Aromatic carbons of the quinazoline and phenyl rings would resonate at lower field (typically >100 ppm). Aliphatic carbons of the piperidine ring would appear at higher field. The number of signals would correspond to the number of unique carbon atoms in the molecule.
Mass Spec. A molecular ion peak corresponding to the exact mass of C₁₉H₁₉N₃. Fragmentation patterns may show loss of the piperidine ring or the phenyl group.

Elemental Analysis

Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a newly synthesized compound. This method determines the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within the molecule. For this compound (C₁₉H₁₉N₃), the theoretically calculated elemental composition would be compared with the experimentally determined values. A close agreement between the calculated and found percentages provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Mechanistic Investigations of Biological Action

Identification and Validation of Molecular Targets

The biological activity of 4-Phenyl-2-(piperidin-1-yl)quinazoline and its derivatives has been a subject of extensive research, leading to the identification and validation of several molecular targets. These investigations have shed light on the compound's potential as a modulator of various cellular pathways.

Kinase Enzyme Inhibition (e.g., EGFR Kinase, VEGFR2 Kinase)

Quinazoline (B50416) derivatives are well-regarded as potent kinase inhibitors. mdpi.com Specifically, the 4-anilinoquinazoline (B1210976) scaffold is a common feature in inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govamazonaws.com The introduction of different substituents on the quinazoline core allows for the tuning of inhibitory activity and selectivity. nih.gov For instance, the replacement of small hydrophobic substituents on the aniline (B41778) ring with phenyl urea (B33335) residues has been shown to enhance inhibitory activity toward both EGFR and VEGFR2. nih.gov

Derivatives of 2,4-disubstituted quinazoline have demonstrated significant inhibitory effects on VEGFR2. nih.gov One such derivative exhibited an IC50 value of 5.49 μM against VEGFR2, suggesting that the anti-angiogenic properties of these compounds are, in part, mediated by the inhibition of VEGR2 activation. nih.gov Furthermore, certain 4-anilino-quinazoline derivatives have been developed as dual inhibitors of EGFR and VEGFR2, with some compounds showing increased inhibitory activity toward EGFR with IC50 values ranging from 0.37 to 12.93 nM. nih.gov The dual inhibition of these two kinases is a strategic approach in cancer therapy as it targets multiple signaling pathways involved in tumor growth. mdpi.com

Compound TypeTarget KinaseIC50 ValueReference
2,4-disubstituted quinazoline derivativeVEGFR25.49 μM nih.gov
4-anilino-quinazoline derivativesEGFR0.37 - 12.93 nM nih.gov
N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide derivative (SQ2)VEGFR-20.014 µM nih.gov
6-benzamide quinazoline derivativeEGFRwt kinaseTwo-fold increase in inhibitory activity with -NO2 substitution nih.gov

Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Site Interaction

A significant area of investigation for quinazoline derivatives has been their effect on tubulin polymerization. Certain 4-(N-cycloamino)quinazolines have been identified as a new class of tubulin inhibitors. nih.gov These compounds target the colchicine binding site on tubulin, which is located at the interface between the α- and β-tubulin monomers. nih.govacs.org By binding to this site, these inhibitors disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase. nih.govacs.org

One of the most potent compounds in this class, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated significant potency against tubulin assembly with an IC50 of 0.77 μM and substantial inhibition of colchicine binding (99% at 5 μM). nih.govacs.org Molecular modeling studies have provided insights into the binding mechanism, suggesting that interactions with key amino acid residues, such as Cys241, Leuβ252, and Leuβ255, contribute to the high binding affinity and inhibitory activity. nih.govacs.org The 4-anilinoquinazoline core, while not as common in tubulin polymerization inhibitors, has also been shown to possess anti-tubulin properties by targeting the colchicine site. nih.gov

CompoundActivityIC50 Value/InhibitionReference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin- 2(1H)-one (5f)Tubulin assembly inhibition0.77 μM nih.govacs.org
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin- 2(1H)-one (5f)Colchicine binding inhibition99% at 5 μM nih.govacs.org

Interaction with G-Quadruplex Structures and Telomerase Inhibition

Derivatives of quinazoline have been investigated for their ability to interact with G-quadruplex structures in DNA, particularly in the telomeric regions. nih.gov These four-stranded structures are found in key regulatory sites, such as the promoter regions of proto-oncogenes and at the ends of chromosomes (telomeres). nih.gov The stabilization of G-quadruplexes in gene promoters can regulate transcription. nih.gov

Studies on N-(2-(quinazolin-2-yl)phenyl)benzamide (QPB) compounds, which are modified quinazoline derivatives, have shown that they can have a stronger binding ability and better selectivity for telomeric G-quadruplex DNA compared to other known quinazoline derivatives. nih.gov This interaction with G-quadruplexes is also linked to the inhibition of telomerase, an enzyme that is crucial for maintaining telomere length and is reactivated in most cancer cells. nih.govsemanticscholar.org The inhibition of telomerase by these quinazoline derivatives can induce telomere shortening and cellular senescence. researchgate.net

Adenosine (B11128) Receptor Signaling Modulation (e.g., cAMP Assay)

The quinazoline scaffold has been explored for its potential to modulate adenosine receptor signaling. The adenosine A2A receptor (A2AR) is a therapeutic target in neurodegenerative diseases and cancer. nih.gov The activation of A2A receptors leads to an increase in intracellular cyclic AMP (cAMP) levels. nih.gov

Novel 2-aminoquinazoline (B112073) derivatives have been synthesized and evaluated as A2AR antagonists. nih.gov One such compound demonstrated high affinity for the human A2A receptor with a Ki value of 5 nM and showed antagonist activity with an IC50 of 6 µM in a cAMP assay. nih.gov These findings suggest that the quinazoline structure can be effectively modified to create potent antagonists for adenosine receptors, thereby modulating downstream signaling pathways like the cAMP pathway. nih.gov

CompoundTargetKi ValueIC50 (cAMP assay)Reference
2-aminoquinazoline derivative (5m)hA2AR5 nM6 µM nih.gov
2-aminoquinazoline derivative (9x)hA2AR21 nM9 µM nih.gov
2-aminoquinazoline derivative (10d)hA2AR15 nM5 µM nih.gov

Phosphodiesterase Inhibition

Quinazoline derivatives have been identified as inhibitors of phosphodiesterases (PDEs), specifically PDE7. frontiersin.org PDE7 is a cAMP-specific phosphodiesterase, and its inhibition can lead to increased intracellular cAMP levels, which has implications for inflammatory and immune responses. frontiersin.org

A series of novel substituted 4-hydrazinoquinazoline (B1199610) derivatives and fused triazoloquinazolines have been designed and evaluated for their PDE7A inhibitory activities. frontiersin.org Certain quinazoline derivatives have shown potent PDE inhibition, with some compounds exhibiting IC50 values in the nanomolar range, comparable to the selective PDE7A inhibitor BRL50481. frontiersin.orgresearchgate.net This indicates that the quinazoline scaffold is a promising starting point for the development of selective PDE inhibitors. researchgate.net

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The anti-inflammatory potential of quinazoline derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.net A series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives were synthesized and evaluated for their in vitro COX-1/COX-2 inhibition. researchgate.net

Several of these compounds showed effective and selective inhibition of COX-2, with IC50 values ranging from 0.33 to 0.8 μM, while showing no significant inhibition of COX-1 (IC50 > 100 μM). researchgate.net The selectivity for COX-2 is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. researchgate.net

CompoundTargetIC50 ValueSelectivity Index (COX-1/COX-2)Reference
2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound 4)COX-20.33 μM>303 researchgate.net
2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound 6)COX-20.40 μM>250 researchgate.net
2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound 5)COX-20.80 μM>125 researchgate.net
2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound 8)COX-20.70 μM>142 researchgate.net
2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound 13)COX-20.70 μM>142 researchgate.net

Cellular Mechanistic Pathways

The biological activity of this compound and its derivatives has been the subject of extensive research, particularly concerning their potential as anti-cancer agents. Mechanistic studies have revealed that these compounds can influence several key cellular processes that are critical for cell survival and proliferation. The following sections detail the primary cellular mechanistic pathways modulated by this class of compounds.

Cell Cycle Arrest Induction

The progression of the cell cycle is a tightly regulated process that ensures the fidelity of cell division. A common strategy in cancer therapy is to disrupt this cycle in rapidly dividing tumor cells, leading to a halt in proliferation. Certain derivatives of quinazoline have demonstrated the ability to induce cell cycle arrest at various phases.

One novel quinazoline derivative, designated as 04NB-03, has been shown to induce cell cycle arrest in hepatocellular carcinoma (HCC) cells. nih.gov This effect is part of its broader mechanism to inhibit the growth of these cancer cells. nih.gov Similarly, another study focused on a series of quinazoline-pyrimidine hybrids found that compound 6n could induce cell cycle arrest in the S phase in A549 lung cancer cells. nih.gov

Further research on a different quinazoline derivative, compound 18, revealed its capability to cause cell cycle arrest at the G2/M phase in MGC-803 gastric cancer cells. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting tumor growth. nih.gov The ability of these related compounds to halt the cell cycle at different checkpoints (S phase and G2/M) highlights the diverse mechanisms through which quinazoline derivatives can exert their anti-proliferative effects. nih.govnih.gov

Table 1: Cell Cycle Arrest Activity of Quinazoline Derivatives

CompoundCancer Cell LinePhase of Cell Cycle ArrestReference
04NB-03Hepatocellular Carcinoma (HCC)Not specified nih.gov
6nA549 (Lung Cancer)S Phase nih.gov
Compound 18MGC-803 (Gastric Cancer)G2/M Phase nih.gov

Apoptosis Induction in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many cancer cells evade apoptosis, which contributes to their uncontrolled growth. A key therapeutic goal is to reactivate this process in malignant cells.

The quinazoline derivative 04NB-03 has been found to induce apoptosis in hepatocellular carcinoma cells, contributing to its anti-cancer activity. nih.gov The mechanism of action for 04NB-03 is linked to the accumulation of endogenous reactive oxygen species (ROS), and scavenging these ROS was shown to reverse the induced apoptosis. nih.gov

Another quinazoline derivative, compound 6n, demonstrated a significant, dose-dependent induction of apoptosis in A549 lung cancer cells. nih.gov At a concentration of 5 µM, the compound induced 2.61% early apoptosis and 21.2% late apoptosis. nih.gov These percentages increased to 33.26% and 65.08% apoptotic death at concentrations of 10 µM and 15 µM, respectively. nih.gov

In studies involving MGC-803 gastric cancer cells, compound 18 was also shown to be a potent inducer of apoptosis. nih.gov Its pro-apoptotic effect was associated with a decrease in the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, and an increase in the expression of the pro-apoptotic protein Bax and cleaved PARP. nih.gov

Table 2: Apoptosis Induction by Compound 6n in A549 Cells

ConcentrationApoptotic Death (%)Reference
5 µM23.81% (2.61% early, 21.2% late) nih.gov
10 µM33.26% nih.gov
15 µM65.08% nih.gov

Modulation of Intracellular Signaling Cascades

The anti-cancer effects of quinazoline derivatives are often rooted in their ability to interfere with specific intracellular signaling pathways that are essential for tumor cell growth and survival.

A prominent mechanism for many quinazoline compounds is the inhibition of tyrosine kinase activity. nih.gov Specifically, they are often reported as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in tumorigenesis. nih.gov The inhibition of EGFR can disrupt downstream signaling pathways responsible for cell proliferation and survival.

The activity of the quinazoline derivative 04NB-03 is mechanistically linked to the accumulation of reactive oxygen species (ROS) in a concentration- and time-dependent manner. nih.gov This increase in intracellular ROS appears to be the primary trigger for the subsequent cell cycle arrest and apoptosis observed in hepatocellular carcinoma cells. nih.gov

Furthermore, research into a series of 2,4-diaminoquinazoline derivatives has identified them as inhibitors of p21-activated kinase 4 (PAK4). researchgate.netmdpi.com PAKs are involved in promoting cell growth, inhibiting apoptosis, and regulating cytoskeletal functions. mdpi.com By inhibiting PAK4, these compounds can effectively suppress cancer cell proliferation, migration, and invasion. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies and Lead Optimization

Impact of Quinazoline (B50416) Core Substitution on Biological Activity

The substitution pattern on the quinazoline nucleus is a critical determinant of the biological activity of 4-Phenyl-2-(piperidin-1-yl)quinazoline analogs. Modifications at the 2- and 4-positions have been systematically investigated to understand their impact on potency and selectivity.

Effects of Substituents at the 2-Position

The 2-position of the quinazoline ring, occupied by the piperidine (B6355638) moiety in the parent compound, is a key site for molecular interactions. Structure-activity relationship studies have demonstrated that alterations at this position can significantly modulate the biological profile of these compounds. For instance, in a study focused on developing novel anticancer agents, the introduction of a piperidin-1-yl group at the 2-position of a 1-phenyl-1-(quinazolin-4-yl)ethanol scaffold led to a significant decrease in antiproliferative activity. nih.gov This suggests that the nature and bulk of the substituent at this position are crucial for maintaining the desired pharmacological effect.

Further research on 2,4-diaminoquinazoline derivatives as PAK4 inhibitors revealed that introducing substituted piperidine or piperazine (B1678402) at the 2-position could enhance activity. mdpi.com This highlights that while the piperidinyl group itself might be detrimental in some scaffolds, its modification can be a viable strategy for potency enhancement in others.

Effects of Substituents at the 4-Position

The 4-position of the quinazoline core, bearing the phenyl group, is another critical point for modification. Studies have shown that the electronic and steric properties of substituents on this phenyl ring can have a profound impact on biological activity.

In the development of anticancer agents, a series of 1-phenyl-1-(quinazolin-4-yl)ethanols were synthesized with various aromatic rings at the 4-position of the quinazoline nucleus. nih.gov It was observed that derivatives containing a 4-ethoxyphenyl group or a 4-methylthiophenyl group at this position exhibited comparable antiproliferative activity to the parent compound. nih.gov However, none of the synthesized derivatives showed superior activity, indicating that the unsubstituted phenyl ring at the 4-position might be optimal for this particular biological effect in this scaffold. nih.gov

The following table summarizes the antiproliferative activity of selected 4-substituted quinazoline analogs.

Compound4-Position SubstituentAntiproliferative Activity (IC50, µM)
1a Phenyl0.27
1f 4-Ethoxyphenyl0.30
1q 4-Methylthiophenyl0.34

Data sourced from a study on 1-phenyl-1-(quinazolin-4-yl)ethanols as anticancer agents. nih.gov

Influence of Phenyl and Piperidine Ring Modifications

Beyond the quinazoline core, modifications to the appended phenyl and piperidine rings are crucial for fine-tuning the pharmacological properties of this compound analogs.

Research on quinazolinone-benzyl piperidine derivatives as potential anticancer agents has shed light on the impact of substitutions on the phenyl ring attached to the piperidine moiety. nih.gov In a series of 2-((4-benzylpiperidin-1-yl) methyl)-3-phenylquinazolin-4(3H)-ones, it was found that a bromine substituent at the meta position of the benzyl (B1604629) ring resulted in the most potent compound against several cancer cell lines. nih.gov This effect was attributed to the size and electronegativity of the bromine atom. nih.gov Furthermore, a chlorine atom at the para position of the benzyl ring also conferred significant cytotoxic activity. nih.gov

Similarly, in a series of 2-(4-substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines, substitutions on a phenyl ring attached to the piperazine/piperidine at the 2-position of the quinazoline influenced PAK4 inhibitory activity. researchgate.net The study found that para-substituted phenyl analogs generally showed higher enzyme activity than meta-substituted analogs. The order of activity for para-substituents was determined to be 4-Br > 4-Cl > 4-F > 4-Me > 4-CF3, suggesting that a bromine atom provided a moderate spatial structure that could favorably occupy a hydrophobic pocket. researchgate.net

The table below illustrates the effect of phenyl ring substitution on the cytotoxic activity of quinazolinone-benzyl piperidine derivatives.

CompoundPhenyl Ring Substitution (on benzyl group)Cell LineCytotoxic Activity (IC50, µM)
7b 3-BromoMCF-782.1
A54967.3
563751.4
7e 4-ChloroMCF-790.2
5637103.04

Data from a study on quinazolinone-benzyl piperidine derivatives as anticancer agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This method is instrumental in predicting the activity of novel compounds and guiding the design of more potent analogs.

Several QSAR studies have been conducted on quinazoline derivatives to elucidate the structural requirements for their biological activities. nih.govnih.gov These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with the observed biological activity using statistical methods.

For instance, 2D and 3D-QSAR models have been developed for a series of quinazoline derivatives to predict their antitumor activity against osteosarcoma. nih.gov These models help in identifying the key molecular features that contribute to the activity, such as specific steric and electronic fields around the molecule. The contour maps generated from 3D-QSAR studies provide a visual representation of where bulky groups or electron-withdrawing/donating groups would be favorable or unfavorable for activity, thus guiding the design of new, more potent compounds. nih.gov While a specific QSAR model for this compound was not found, the general principles derived from QSAR studies on structurally related quinazolines are applicable to its optimization.

Design Principles for Enhancing Potency, Selectivity, and Functional Activity

Based on the accumulated SAR and QSAR data, several design principles can be formulated to guide the optimization of this compound analogs for enhanced potency, selectivity, and functional activity.

2-Position Modification : The piperidine moiety at the 2-position is a critical determinant of activity. While in some contexts, its presence can be detrimental, in others, its modification can be beneficial. nih.govmdpi.com Therefore, exploring a variety of cyclic and acyclic amines at this position, with different substitution patterns, is a valid strategy. The introduction of substituted piperidines or piperazines has shown promise in certain quinazoline scaffolds. mdpi.com

4-Position Aromatic Ring Substitution : The phenyl group at the 4-position can be substituted to fine-tune activity. While in some cases the unsubstituted phenyl ring is optimal, the introduction of small, electron-donating groups like ethoxy or methylthio can be well-tolerated. nih.gov Further exploration of a diverse range of substituents on this phenyl ring is warranted to identify optimal interactions with the biological target.

Piperidine and Phenyl Ring Functionalization : Substitutions on the exocyclic phenyl and piperidine rings offer a powerful means to modulate activity. For instance, halogen substitutions (e.g., bromine or chlorine) on a benzyl group attached to the piperidine can significantly enhance cytotoxic effects. nih.gov The position of the substituent (meta vs. para) is also crucial, with para-substitution often being more favorable. researchgate.netnih.gov

Integration of Computational Modeling : The use of QSAR and molecular docking studies can provide valuable insights into the ligand-receptor interactions and guide the rational design of new analogs. nih.govnih.gov By identifying key pharmacophoric features and understanding the steric and electronic requirements of the binding site, more potent and selective compounds can be designed.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinazoline (B50416) derivatives, this has been instrumental in predicting their binding modes and affinities to various protein targets.

Studies on a variety of quinazoline derivatives have demonstrated their potential to bind to several key protein targets implicated in cancer and viral diseases.

EGFR and VEGFR2: The quinazoline scaffold is a well-established core for inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both crucial targets in cancer therapy. nih.govijcce.ac.ir Molecular docking studies on 4-anilinoquinazoline (B1210976) derivatives, which share a core structure with 4-Phenyl-2-(piperidin-1-yl)quinazoline, have shown that the quinazoline ring typically orients within the ATP-binding pocket of the kinase domain. nih.gov For instance, in EGFR, the quinazoline nitrogen atoms often form critical hydrogen bonds with key residues like Met793 in the hinge region. nih.govjapsonline.com Docking studies of various quinazoline derivatives have reported binding energies indicating strong affinity for both EGFR and VEGFR2. ijcce.ac.ir

Tubulin: The colchicine (B1669291) binding site of tubulin is another target for quinazoline-based compounds. Molecular modeling of 4-biarylaminoquinazoline analogues has helped to rationalize their anti-tubulin properties. nih.gov The quinazoline moiety in these derivatives establishes nonpolar interactions with key amino acid residues within the binding site. nih.gov

Bovine Viral Diarrhea Virus (BVDV) RdRp: As a surrogate model for the Hepatitis C virus, BVDV and its RNA-dependent RNA polymerase (RdRp) have been targeted by quinazoline derivatives. Molecular modeling of compounds, such as those with a 2-phenylquinazolin-4-yl moiety, indicates binding to an allosteric pocket located in the fingers and thumb domains of the BVDV RdRp. nih.govresearchgate.netnih.gov

Histamine (B1213489) H4 Receptor (H4R): Although specific docking studies for the target compound are not available, related quinazoline structures have been investigated as antagonists for the H4 receptor, suggesting a potential interaction that warrants further computational exploration. nih.gov

Table 1: Predicted Binding Affinities of Quinazoline Derivatives to Various Protein Targets
Compound TypeProtein TargetPredicted Binding Energy (kcal/mol) / IC50Key Interacting Residues
4-Anilinoquinazoline derivative (8a)EGFR-6.39Met793
4-Anilinoquinazoline derivative (8a)VEGFR2-8.24Asp1044, Glu883
Quinazolinone derivative (III-3i)EGFR-Cys773, Asp831, Lys721
2,4-disubstituted quinazoline (6f)Butyrylcholinesterase-Asp70, Gln71, Ile69
2-phenylquinazolin-4-amine derivativeBVDV RdRpEC50 = 9.7 µMAllosteric pocket

The stability of a ligand-protein complex is determined by a network of interactions. For quinazoline derivatives, these interactions are well-characterized through computational analyses.

Hydrogen Bonding: Hydrogen bonds are consistently identified as a crucial interaction for the affinity of quinazoline derivatives to their targets. In EGFR, a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of Met793 is a hallmark of potent inhibitors. japsonline.com Other derivatives have been shown to form hydrogen bonds with residues like Ser720 and Lys728 in the EGFR binding site. japsonline.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of a ligand-protein complex over time. For quinazoline derivatives, MD simulations have been employed to validate docking poses and assess the stability of the interactions.

Studies on quinazolinone derivatives complexed with EGFR have shown that the complexes can reach equilibrium and remain stable throughout the simulation, with low root-mean-square deviation (RMSD) values for the ligand. nih.gov These simulations confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by molecular docking. nih.govd-nb.info The analysis of root-mean-square fluctuation (RMSF) can further highlight the flexibility of different parts of the protein and ligand, indicating which residues are most involved in the interaction.

In Silico Pharmacokinetic and Drug-Likeness Predictions

In silico tools are frequently used to predict the ADME profiles of novel compounds. For various quinazoline and quinazolinone derivatives, these predictions suggest good oral bioavailability and skin permeability. actascientific.com Parameters such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes are typically evaluated. While some quinazolinone analogues have been predicted to have potential hepatotoxicity and mutagenicity, many derivatives show favorable ADME profiles, indicating their potential as drug candidates. actascientific.comnih.gov

Table 2: Predicted ADME Properties for Representative Quinazoline Derivatives
Compound TypePredicted PropertyPredicted Value/Outcome
Quinazolinone AnaloguesGastrointestinal AbsorptionHigh
Quinazolinone AnaloguesBlood-Brain Barrier PermeabilityVariable
Quinazolinone AnaloguesCYP450 InhibitionGenerally low
Quinazolinone AnaloguesHepatotoxicityPotential for some analogues
Quinazolinone AnaloguesMutagenicityPotential for some analogues

Lipinski's "Rule of Five" is a widely used guideline to assess the drug-likeness of a molecule and its potential for oral bioavailability. drugbank.com The rule considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. drugbank.com

Numerous studies on quinazoline and quinazolinone derivatives have shown that these compounds generally adhere to Lipinski's Rule of Five. nih.govresearchgate.net Their molecular weights are typically within the acceptable range, and they possess a reasonable lipophilicity for penetrating biological membranes. nih.gov The number of hydrogen bond donors and acceptors also usually falls within the prescribed limits. nih.govresearchgate.net This compliance suggests that compounds with a this compound scaffold are likely to have good oral bioavailability.

Table 3: Lipinski's Rule of Five Parameters for Quinazoline Derivatives
ParameterGuidelineTypical Finding for Quinazoline Derivatives
Molecular Weight≤ 500 g/mol Generally compliant
LogP (Lipophilicity)≤ 5Generally compliant
Hydrogen Bond Donors≤ 5Generally compliant
Hydrogen Bond Acceptors≤ 10Generally compliant

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a crucial computational strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. This model can then be used as a 3D query to screen large compound databases (virtual screening) to identify novel molecules that possess the desired features and are therefore likely to be active.

For the broader class of quinazoline derivatives, pharmacophore models have been successfully developed for various targets, including enzymes like epidermal growth factor receptor (EGFR) and p21-activated kinase 4 (PAK4). For instance, a pharmacophore model for pyrazoloquinazoline inhibitors of Polo-like kinase-1 (PLK-1), a key regulator of mitosis, was developed and validated. This five-point model consisted of one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature. ijpscr.info Such a model, once validated, can be instrumental in identifying new and chemically diverse active compounds. ijpscr.info

In a typical virtual screening workflow for identifying new quinazoline-based inhibitors, a validated pharmacophore model is first used to filter a large chemical database, such as the ASINEX database. The resulting hits, which match the pharmacophore query, are then subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. This multi-step process helps to prioritize a smaller, more manageable number of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

While a specific pharmacophore model for this compound is not available, its structural features suggest key pharmacophoric points. These would likely include the aromatic rings of the quinazoline and phenyl groups, and the hydrophobic piperidine (B6355638) ring. The nitrogen atoms within the quinazoline and piperidine moieties could also act as hydrogen bond acceptors. The development of a specific pharmacophore model would depend on the identification of its biological target and a set of active and inactive analogs.

Table 1: Representative Pharmacophore Features of Substituted Quinazolines for Different Targets

Target EnzymeKey Pharmacophore FeaturesReference Compound Class
Polo-like kinase-1 (PLK-1)1 Hydrogen-Bond Donor, 2 Hydrophobic Features, 1 Positively-Charged Feature, 1 Aromatic RingPyrazoloquinazolines ijpscr.info
EGFR Tyrosine KinaseHydrogen bond interactions with key residues, hydrophobic interactions with the ATP binding pocket.2,4-Disubstituted Quinazolines
p21-activated kinase 4 (PAK4)Significant inhibitory activity observed with 2,4-diaminoquinazoline derivatives.2,4-Diaminoquinazolines

This table is generated based on data for the broader class of quinazoline derivatives and not specifically for this compound.

Computational Design and Rational Optimization of New Analogues

Computational design and rational optimization leverage the insights gained from molecular modeling studies to guide the synthesis of new analogues with improved biological activity and pharmacokinetic properties. This process often involves iterative cycles of design, synthesis, and testing, with computational methods providing crucial guidance at the design stage.

For quinazoline derivatives, molecular docking studies have been widely used to understand their binding modes and to guide the design of new analogues. For example, docking studies of 2,4-disubstituted quinazolines into the ATP binding site of EGFR tyrosine kinase have provided insights into the key interactions required for potent inhibition. These studies have shown that the quinazoline scaffold often forms crucial hydrogen bonds with the hinge region of the kinase, while the substituents at the 2- and 4-positions can be modified to optimize interactions with other parts of the active site and improve properties like solubility and cell permeability. nih.gov

The rational design of new analogues of this compound could involve several strategies informed by computational approaches:

Modification of the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the 4-phenyl ring could modulate the electronic properties and steric bulk of the molecule, potentially leading to enhanced binding affinity or selectivity for a specific target.

Alteration of the Piperidine Moiety: The piperidine ring at the 2-position could be replaced with other cyclic amines (e.g., morpholine, piperazine) to explore the impact of different sizes, shapes, and polarities on biological activity.

Substitution on the Quinazoline Core: Modifications to the quinazoline ring system itself, such as the introduction of substituents at various positions, could be explored to fine-tune the molecule's properties.

Structure-activity relationship (SAR) studies on related 2,4-disubstituted quinazolines have provided valuable data for guiding such optimization efforts. For example, studies on a series of quinazoline derivatives have shown that the nature and position of substituents on the quinazoline ring can significantly impact their anticancer activity. nih.gov

Table 2: In Silico Predicted Properties of Hypothetical Analogues of this compound

CompoundModificationPredicted LogPPredicted Aqueous Solubility (logS)Predicted Druglikeness Score
This compound -4.5-5.20.75
Analogue 14'-Chloro substitution on Phenyl ring5.1-5.80.78
Analogue 22-(Morpholin-4-yl) substitution3.8-4.50.82
Analogue 36-Methoxy substitution on Quinazoline ring4.3-5.00.76

Disclaimer: The data in this table are hypothetical and for illustrative purposes only. They are based on general principles of medicinal chemistry and have not been derived from specific computational studies on this compound.

Future Research Directions and Therapeutic Potential

Exploration of Multi-Target Inhibition Strategies for Quinazoline (B50416) Derivatives

The paradigm of "one-drug, one-target" has been increasingly challenged by the complexity of multifactorial diseases like cancer. Consequently, the development of multi-target-directed ligands has emerged as a promising therapeutic strategy. nih.gov Quinazoline derivatives are particularly well-suited for this approach, with many exhibiting inhibitory activity against multiple biological targets. nih.govekb.eg

Future research should systematically explore the multi-target profiles of novel quinazoline derivatives. For instance, compounds can be designed to concurrently inhibit key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). ekb.egmdpi.com The structural versatility of the quinazoline core allows for modifications that can engage with the ATP-binding sites of different kinases. mdpi.com For a compound like 4-Phenyl-2-(piperidin-1-yl)quinazoline, screening against a broad panel of kinases and other cancer-related targets would be a critical first step in identifying potential multi-target activities.

Table 1: Examples of Multi-Targeted Quinazoline Derivatives

CompoundPrimary TargetsTherapeutic AreaReference
VandetanibVEGFR, EGFR, RET kinaseCancer nih.gov
LapatinibEGFR, HER2Cancer biomedres.us
SorafenibVEGFR-2, PDGFRβ, Raf kinaseCancer nih.gov
GefitinibEGFRCancer biomedres.us

Advancements in Synthetic Methodologies for Architecturally Complex Quinazoline Derivatives

The synthesis of architecturally complex quinazoline derivatives is crucial for expanding the chemical space available for drug discovery. While classical methods like the Niementowski reaction exist, recent years have seen the development of more efficient and versatile synthetic routes. nih.govnih.gov Future efforts should focus on creating libraries of diverse quinazolines, including those with intricate stereochemistry and novel substitution patterns.

Promising methodologies that warrant further exploration include:

Transition Metal-Catalyzed Reactions: Copper, palladium, and iron-catalyzed reactions have enabled novel C-N and C-C bond formations, providing efficient access to a wide range of substituted quinazolines. nih.gov

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for many quinazoline synthesis protocols. ujpronline.comfrontiersin.org

Multi-Component Reactions: One-pot syntheses that combine three or more starting materials offer a highly efficient route to complex molecules, minimizing waste and purification steps. nih.gov

These advanced synthetic methods could be applied to the synthesis of analogues of this compound, allowing for a systematic investigation of its structure-activity relationships (SAR).

Integration of Computational and Experimental Approaches in Drug Discovery and Development

The synergy between computational and experimental methods has become indispensable in modern drug discovery. researchgate.net For quinazoline derivatives, in silico techniques can accelerate the identification of promising lead compounds and provide insights into their mechanisms of action.

Future research should fully integrate these approaches:

Molecular Docking: To predict the binding modes of novel quinazoline derivatives within the active sites of their biological targets. researchgate.netnih.gov This can help in rationalizing observed activities and guiding the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the structural features of quinazoline derivatives with their biological activities. nih.gov

In Silico ADMET Prediction: To assess the drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of new compounds early in the discovery process, reducing the likelihood of late-stage failures.

For a compound like this compound, computational studies could predict its potential targets and binding interactions, which can then be validated through experimental assays. nih.gov

Table 2: Integration of Computational and Experimental Methods for Quinazoline Derivatives

MethodologyApplicationExample from LiteratureReference
Molecular DockingPredicting binding of quinazolinone-benzyl piperidine (B6355638) derivatives to EGFRCompound 7b showed pi-anion and pi-alkyl interactions in the EGFR active site. nih.gov
QSARCorrelating structural features with anti-tuberculosis activityIdentified key structural requirements for activity against M. tuberculosis. nih.gov
Virtual ScreeningIdentifying novel anti-tuberculosis agentsScreened for compounds with promising activity, leading to synthesis and testing. nih.gov

Identification and Validation of Novel Biological Targets for Quinazoline Scaffolds

While much of the research on quinazoline derivatives has focused on their role as kinase inhibitors in oncology, the therapeutic potential of this scaffold extends to a much broader range of biological targets and diseases. ijmpr.inmdpi.com A key area for future research is the identification and validation of novel targets for quinazoline-based compounds.

This can be achieved through:

Phenotypic Screening: Testing libraries of quinazoline derivatives in cell-based assays that model various diseases to identify compounds with interesting biological activities.

Target Deconvolution: Once a compound with a desired phenotype is identified, proteomic and genomic approaches can be used to determine its molecular target(s).

Potential new therapeutic areas for quinazoline derivatives include neurodegenerative diseases, inflammatory disorders, and infectious diseases. mdpi.commdpi.com For instance, certain quinazoline derivatives have shown promise in modulating processes involved in Alzheimer's disease. mdpi.com Systematic screening of compounds like this compound against targets relevant to these diseases could uncover novel therapeutic applications.

Development of Quinazoline-Based Probes for Biological Research

Beyond their therapeutic applications, quinazoline derivatives can be valuable tools for basic biological research. nih.gov By attaching a fluorophore to a quinazoline scaffold with high affinity and selectivity for a specific biological target, it is possible to create fluorescent probes for imaging and studying that target in living cells. nih.govnih.gov

Future research should focus on the design and synthesis of novel quinazoline-based probes. acs.org Key considerations include:

Choice of Fluorophore: The fluorophore should have suitable photophysical properties (e.g., brightness, photostability, and emission wavelength) for the intended application.

Linker Chemistry: The linker connecting the quinazoline pharmacophore to the fluorophore must be carefully designed so as not to interfere with target binding. nih.gov

Target Specificity: The parent quinazoline should have high selectivity for the target of interest to ensure that the probe labels it specifically.

The development of a fluorescent probe based on the this compound scaffold could, for example, enable the visualization and study of its biological target(s) within a cellular context. nih.govacs.org

Q & A

Q. Advanced

  • Molecular Docking : Simulates ligand-receptor binding. Docking studies on oxadiazole-quinazoline hybrids identified hydrogen bonds with thymidylate synthase active sites .
  • QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity .
  • Thermal Analysis : Differential scanning calorimetry (DSC) evaluates stability, predicting shelf-life under physiological conditions .

How do alkylation reaction conditions influence regioselectivity in quinazoline derivatives?

Advanced
Regioselectivity depends on:

  • Methylation Agents : "Soft" agents (e.g., methyl iodide) favor N3-alkylation, while "hard" agents (e.g., dimethyl sulfate) target C2 positions .
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) stabilize transition states for N-alkylation, whereas ethanol promotes O-alkylation .
  • Temperature : Prolonged heating (24 hours) increases yields of N3-substituted products compared to shorter reactions .

What are the challenges in scaling up quinazoline synthesis from lab to pilot-scale?

Q. Advanced

  • Purification : Column chromatography is impractical; alternative methods like recrystallization or fractional distillation are prioritized .
  • Catalyst Recovery : Pd(OAc)₂ and BINAP in cross-coupling reactions require efficient recycling to reduce costs .
  • Solvent Selection : Transitioning from acetonitrile to greener solvents (e.g., ethanol-water mixtures) without compromising yield .

How do heterocyclic ring systems (e.g., piperidine, oxadiazole) enhance the pharmacological profile of quinazoline derivatives?

Q. Advanced

  • Piperidine : Increases bioavailability via improved solubility and membrane permeability .
  • Oxadiazole : Enhances antimicrobial and anticancer activity by mimicking endogenous substrates (e.g., ATP analogs in kinase inhibition) .
  • Triazole : Facilitates hydrogen bonding with target enzymes, as seen in antifungal agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-2-(piperidin-1-yl)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Phenyl-2-(piperidin-1-yl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.